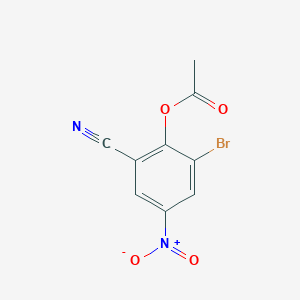

2-Bromo-6-cyano-4-nitrophenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

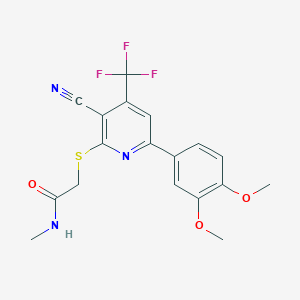

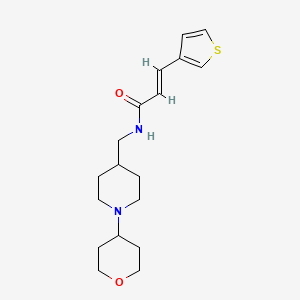

“2-Bromo-6-cyano-4-nitrophenyl acetate” is a chemical compound with the molecular formula C9H5BrN2O4 . It has a molecular weight of 285.05100 .

Molecular Structure Analysis

The molecular structure of “2-Bromo-6-cyano-4-nitrophenyl acetate” consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis

“2-Bromo-6-cyano-4-nitrophenyl acetate” has a density of 1.77g/cm3 . It has a boiling point of 367ºC at 760 mmHg . The flash point is 175.8ºC . The exact mass is 283.94300 . The LogP value is 2.67748 , and the vapour pressure is 1.41E-05mmHg at 25°C .Scientific Research Applications

Heterocyclic Compound Synthesis

2-Bromo-6-cyano-4-nitrophenyl acetate: is a valuable precursor in the synthesis of heterocyclic compounds, which are a core part of many pharmaceuticals . Its reactive sites allow for various substitutions and additions, enabling the creation of diverse heterocyclic structures that are essential in medicinal chemistry.

Biological Activity Exploration

This compound is used to develop novel derivatives with potential biological activities. For instance, its transformation into indole derivatives can lead to compounds with antiviral, anti-inflammatory, and anticancer properties .

Organic Synthesis Reactions

In organic synthesis, 2-Bromo-6-cyano-4-nitrophenyl acetate can participate in cyanoacetylation reactions. These reactions are crucial for forming biologically active compounds that can serve as chemotherapeutic agents .

Analytical Chemistry Applications

The compound’s distinct spectral properties make it useful in analytical chemistry for identifying and quantifying substances. It can serve as a standard or reagent in various analytical methods .

Pharmaceutical Development

Its role in the development of pharmaceuticals is significant. By acting as an intermediate, it helps in the synthesis of drugs that target specific diseases by interacting with biological receptors .

Chemical Engineering Processes

2-Bromo-6-cyano-4-nitrophenyl acetate: is involved in chemical engineering processes, particularly in the design and optimization of synthesis pathways for industrial-scale production of complex organic compounds .

Mechanism of Action

Target of Action

It’s known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It’s known that cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can participate in these reactions .

Biochemical Pathways

It’s known that cyanoacetamide derivatives are used in the synthesis of various organic heterocycles , which can be involved in a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 28505 might suggest certain pharmacokinetic properties. For instance, compounds with a molecular weight below 500 are generally more likely to be absorbed in the body and thus have better bioavailability.

Result of Action

It’s known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound could potentially have a variety of effects at the molecular and cellular level.

Action Environment

It’s known that many chemical reactions, including those involving cyanoacetamide derivatives, can be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

(2-bromo-6-cyano-4-nitrophenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O4/c1-5(13)16-9-6(4-11)2-7(12(14)15)3-8(9)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCCRUIVVHGHNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-cyano-4-nitrophenyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2864679.png)

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2864681.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2864683.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2864688.png)

![8,8-dimethyl-5-(5-methylfuran-2-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2864691.png)

![4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl chloride](/img/structure/B2864692.png)